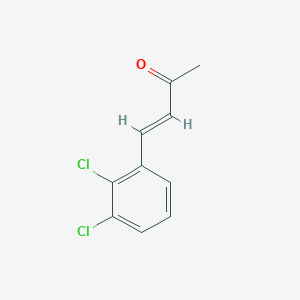
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a labeled salt hydrate of Tolperisone 4-Carboxylic Acid, which is a metabolite of Tolperisone. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its utility in metabolic research and as a chemical reference for identification and quantification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the labeling of Tolperisone 4-Carboxylic Acid with deuterium. The reaction typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The compound is then converted to its hydrochloride hydrate form through a reaction with hydrochloric acid and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The final product is subjected to rigorous quality control measures, including purity testing and isotopic labeling verification.
Análisis De Reacciones Químicas
Types of Reactions
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.
Biology: Employed in metabolic research to study metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Tolperisone.
Industry: Applied in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is related to its parent compound, Tolperisone. Tolperisone is a centrally acting muscle relaxant that blocks voltage-gated sodium and calcium channels. This action inhibits nerve impulses and reduces muscle spasticity. The labeled compound is used to study these mechanisms in greater detail, particularly in metabolic and pharmacokinetic studies .
Comparación Con Compuestos Similares
Similar Compounds
Tolperisone: The parent compound, used as a muscle relaxant.
Eperisone: Another muscle relaxant with similar properties but different pharmacokinetics.
Tizanidine: A muscle relaxant with a different mechanism of action, acting on alpha-2 adrenergic receptors.
Uniqueness
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C16H22ClNO3 |
|---|---|
Peso molecular |
321.86 g/mol |
Nombre IUPAC |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |
Clave InChI |
GUAJJTOXILPRMR-GUIXEBJPSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)



![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)


![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
![7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)

